2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole
Description
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUKWBRTXWBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several steps including nitration, reduction, and cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Structure and Composition
- Chemical Formula : C23H22N4O
- Molecular Weight : Approximately 370.45 g/mol
- IUPAC Name : (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine
The compound features an indole core, which is known for its biological activity, and a pyridine ring that may enhance its pharmacological properties.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that suggest interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of indole compounds can exhibit anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Neuroprotective Effects
Indole compounds are also being explored for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is hypothesized that such compounds may reduce neuroinflammation and protect neuronal cells from oxidative stress .
Synthesis of New Derivatives
The synthesis of new derivatives based on this compound is an active area of research. Modifications to the indole and pyridine components can lead to compounds with improved efficacy or reduced side effects. For example, varying the substituents on the pyridine ring has been shown to alter biological activity significantly .
Drug Development
Due to its promising biological activities, this compound is being evaluated in the context of drug development. The integration of computational methods such as QSAR (Quantitative Structure-Activity Relationship) modeling helps predict the pharmacokinetic properties of new derivatives, guiding the synthesis of more effective compounds .
Study 1: Anticancer Activity
A study conducted on a series of indole derivatives, including variations of the target compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .
Study 2: Neuroprotective Properties
In vitro studies demonstrated that certain indole-pyridine hybrids could reduce oxidative stress in neuronal cell cultures. This suggests a protective effect against neurodegeneration, warranting further investigation into their therapeutic potential for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moieties can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission . Additionally, the compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparisons :
Substituent Effects: The pyridin-4-yl group in the target compound differs from the pyridin-2-yl (Analog 2) and 4-nitrophenyl (Analog 1) groups. Pyridin-4-yl’s axial symmetry may improve binding to planar biological targets (e.g., enzymes or DNA) compared to pyridin-2-yl, which has a sterically hindered lone pair .
Synthetic Routes :
- Analog 2 (pyridin-2-yl derivative) was synthesized via condensation of picolinaldehyde (pyridine-2-carbaldehyde), 2-methylindole, and 3-nitroaniline under acidic conditions . The target compound likely follows a similar route using pyridine-4-carbaldehyde.
- Analog 1 (nitrophenyl derivative) employs bromination and cyclization steps, as seen in microwave-assisted syntheses of triazolo-thiadiazole indole derivatives .
Biological Activity :
- While the target compound’s activity is unreported, triazolo-thiadiazole indoles (e.g., Analog 3) show antifungal (MIC: 8–32 µg/mL against Candida albicans) and antibacterial activity (MIC: 16–64 µg/mL against S. aureus) .
- Pyridin-3-yl-pyrimidine hybrids (Analog 2) exhibit kinase inhibition (IC50: <1 µM for EGFR), suggesting the target compound’s pyridine group could similarly modulate enzyme activity .
Physicochemical Properties :
- The pyridin-4-yl group likely increases basicity (predicted pKa ~6–7) compared to the nitro-substituted Analog 1 (pKa ~3–4 due to electron withdrawal) .
- Molecular weight differences (352.45 vs. 403.46 g/mol for Analog 1) may influence bioavailability, with the target compound having better membrane permeability.
Research Findings and Hypotheses
- Synthetic Feasibility : The absence of nitro groups simplifies synthesis compared to Analog 1, reducing reliance on hazardous nitration steps .
- Therapeutic Potential: Based on indole-pyridine hybrids in kinase inhibition (Analog 2) and antimicrobial scaffolds (Analog 3), the target compound merits evaluation in cancer and infectious disease models .
Biological Activity
2-Methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄, and it belongs to the indole class of compounds, which are known for their diverse biological activities. The structural characteristics include an indole moiety linked to a pyridine ring, which is essential for its biological interactions.
Biological Activities
The biological activities of 2-Methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole can be summarized as follows:
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-Methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain indole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis |
| Compound B | A549 | 10.5 | Cell Cycle Arrest |
| 2-Methyl... | H460 | 12.8 | Apoptosis |
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Studies have reported that indole-based compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives have been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of a series of indole derivatives, including those structurally related to 2-Methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole. The results indicated that these compounds significantly inhibited the growth of lung cancer cells (A549) with IC50 values around 10 µM, demonstrating their potential as therapeutic agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a pyridine substituent exhibited enhanced antibacterial activity compared to those without it .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions involving indole and pyridine derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with substituted thiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours) is a validated approach . Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde:amine), solvent polarity (DMF/acetic acid mixtures for recrystallization), and temperature control (reflux at 110–120°C). Purity can be enhanced via sequential washing (acetic acid, ethanol, diethyl ether) .
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for similar indole derivatives (e.g., 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate, resolved at 90 K with R-factor < 0.05) . Complementary techniques include:
- NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), indole NH (δ 10–12 ppm), and pyridyl protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., Akt or Flt3) due to structural similarities to bisindolylmaleimide inhibitors (e.g., GF 109203X, IC₅₀ values in nM range) . Use ATP-competitive binding assays with recombinant kinases and measure IC₅₀ via fluorescence polarization. For antimicrobial screening, employ microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi, referencing indole derivatives with reported MICs of 8–32 µg/mL .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity or biological activity be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy during synthesis .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, HOMO-LUMO gaps, and transition states for reactions or ligand-receptor interactions .
Q. What advanced spectroscopic methods resolve ambiguities in structural or functional data?
- Methodological Answer :
- Dynamic NMR : Detect restricted rotation in the pyridin-4-ylmethyl group by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- 2D-COSY and NOESY : Elucidate spatial proximity between methyl and indole NH protons .
- In situ XAS (X-ray Absorption Spectroscopy) : Probe metal-binding capabilities if coordination complexes are hypothesized .
Q. How should contradictory results in biological assays (e.g., varying IC₅₀ across studies) be addressed?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
- Cellular Context Analysis : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or metabolism effects .
- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to aggregate data from multiple studies, accounting for variables like assay temperature or buffer composition .
Q. What strategies are effective for designing derivatives to improve target selectivity or reduce off-target effects?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace 2-methylindole with 5-fluoroindole) and test activity. Use molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .
- Proteome-Wide Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to assess selectivity across >400 kinases .
Q. How can thermodynamic stability and degradation pathways be characterized for long-term storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for indoles).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
